molecular formula C17H18N2O2 B3026475 Mcaad-3

Mcaad-3

Cat. No.: B3026475
M. Wt: 282.34 g/mol
InChI Key: VUICGFIMDGFKFH-FGHSSWIZSA-N
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Preparation Methods

The synthesis of MCAAD-3 involves a series of chemical reactions that incorporate the donor-acceptor architecture. The synthetic route typically includes the formation of a cyano group and the esterification of the resulting compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

MCAAD-3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its structure and reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MCAAD-3 has several scientific research applications, including:

Mechanism of Action

MCAAD-3 exerts its effects by penetrating the blood-brain barrier and binding to amyloid beta plaques in the brain. The compound has a strong affinity for amyloid beta polymers, allowing it to label these plaques effectively. The binding of this compound to amyloid beta aggregates results in a significant increase in fluorescence intensity, which can be detected using imaging techniques. This mechanism enables the visualization of amyloid plaques in vivo, providing valuable insights into the progression of Alzheimer’s disease .

Comparison with Similar Compounds

MCAAD-3 is compared with other near-infrared probes like DANIR 2c. While both compounds are used for imaging amyloid plaques, this compound has an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to DANIR 2c. This makes this compound more suitable for certain imaging applications where longer emission wavelengths are advantageous .

Similar compounds include:

This compound’s unique properties, such as its extended emission wavelength and ability to penetrate the blood-brain barrier, make it a valuable tool in the study and diagnosis of Alzheimer’s disease.

Properties

IUPAC Name

methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUICGFIMDGFKFH-FGHSSWIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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